An In-Depth Technical Guide to (R)-5-Methyl-indan-1-ylamine: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to (R)-5-Methyl-indan-1-ylamine: Structure, Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of (R)-5-Methyl-indan-1-ylamine, a chiral amine with potential applications in pharmaceutical research and development. This document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and explores its potential biological significance based on the activities of structurally related compounds.
Introduction
(R)-5-Methyl-indan-1-ylamine belongs to the class of aminoindanes, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic structure of the indane core, combined with the stereochemistry of the amine group, provides a valuable scaffold for designing molecules with specific interactions with biological targets. Structurally similar compounds, such as derivatives of 1-aminoindan, have shown promise in areas including neuroscience and infectious diseases.[1] This guide aims to consolidate the available technical information on (R)-5-Methyl-indan-1-ylamine, offering a valuable resource for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of (R)-5-Methyl-indan-1-ylamine consists of an indane ring system with a methyl group at the 5-position and an amine group at the 1-position. The "(R)" designation indicates the specific stereochemical configuration at the chiral center (C-1).
Molecular Formula: C₁₀H₁₃N[2]
Molecular Weight: 147.22 g/mol [2]
Table 1: Physicochemical Properties of (R)-5-Methyl-indan-1-ylamine and Related Compounds
| Property | (R)-5-Methyl-indan-1-ylamine (Computed) | 5-Methylindan | 1-Aminoindan |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₂ | C₉H₁₁N |
| Molecular Weight ( g/mol ) | 147.22[2] | 132.20[3] | 133.19 |
| XLogP3 | 1.6[2] | 3.1[3] | 1.2 |
| Hydrogen Bond Donor Count | 1[2] | 0[3] | 1 |
| Hydrogen Bond Acceptor Count | 1[2] | 0[3] | 1 |
| Rotatable Bond Count | 1[2] | 0[3] | 1 |
| Boiling Point | Not available | ~200-202 °C (at 760 mmHg)[3] | ~220 °C (decomposes) |
| Melting Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Note: Data for 5-Methylindan and 1-Aminoindan are provided for comparative purposes. Computed data for (R)-5-Methyl-indan-1-ylamine is sourced from PubChem.[2]
Stereoselective Synthesis
A robust and stereoselective synthesis of (R)-5-Methyl-indan-1-ylamine is crucial for its evaluation in biological systems. A common and logical synthetic strategy involves a two-step process starting from the commercially available 5-methyl-indan-1-one. This approach first establishes the chiral center through asymmetric reduction of the ketone, followed by conversion of the resulting alcohol to the amine with retention of stereochemistry.
Synthesis of the Precursor: 5-Methyl-indan-1-one
The starting material, 5-methyl-indan-1-one, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid.[4]
Experimental Protocol: Synthesis of 5-Methyl-indan-1-one
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Acid Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(p-tolyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent such as dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 5-methyl-indan-1-one.
Asymmetric Reduction of 5-Methyl-indan-1-one
The stereoselective reduction of the prochiral 5-methyl-indan-1-one is a critical step to establish the desired (R)-stereochemistry at the C-1 position. This can be achieved using various methods, including chiral reducing agents or biocatalysis.[5]
Experimental Protocol: Asymmetric Reduction to (R)-5-Methyl-indan-1-ol
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Method A: Chiral Borane Reduction (Corey-Bakshi-Shibata Reduction)
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To a solution of (R)-2-methyl-CBS-oxazaborolidine in an appropriate solvent (e.g., tetrahydrofuran) at low temperature (-78 °C to 0 °C), add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.
-
Slowly add a solution of 5-methyl-indan-1-one in the same solvent to the catalyst solution.
-
Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (R)-5-methyl-indan-1-ol by column chromatography.
-
-
Method B: Enzymatic Reduction
-
Prepare a suspension of a suitable microorganism (e.g., baker's yeast) or a purified reductase enzyme in a buffered aqueous solution.
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Add 5-methyl-indan-1-one to the suspension. A co-solvent may be used to improve solubility.
-
Incubate the mixture with shaking at an appropriate temperature until the reaction is complete.
-
Extract the product with an organic solvent and purify as described above.
-
Conversion of (R)-5-Methyl-indan-1-ol to (R)-5-Methyl-indan-1-ylamine
The final step is the conversion of the chiral alcohol to the corresponding amine with retention of configuration. This can be accomplished through several reliable methods.
Experimental Protocol: Synthesis of (R)-5-Methyl-indan-1-ylamine
-
Via Mesylation, Azide Displacement, and Reduction:
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Mesylation: To a solution of (R)-5-methyl-indan-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction until complete. Work up by washing with dilute acid, water, and brine. Dry and concentrate to obtain the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide. Heat the reaction mixture until the mesylate is consumed. Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the crude (S)-1-azido-5-methylindane (note the inversion of stereochemistry).
-
Reduction: Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol) and perform a reduction. This can be achieved by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or with a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent. After complete reaction, work up appropriately to isolate (R)-5-methyl-indan-1-ylamine.
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Potential Applications in Drug Development
While specific biological data for (R)-5-Methyl-indan-1-ylamine is limited in publicly accessible literature, the broader class of aminoindanes has shown significant therapeutic potential, particularly in the realm of neuroscience.
Monoamine Oxidase (MAO) Inhibition
One of the most well-known applications of chiral aminoindanes is the inhibition of monoamine oxidase B (MAO-B). For instance, Rasagiline, which is (R)-N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the brain, which is beneficial for motor control. Given the structural similarity, it is plausible that (R)-5-Methyl-indan-1-ylamine could serve as a scaffold or a starting point for the development of novel MAO inhibitors.
Adenosine Receptor Antagonism
Substituted indanone derivatives have been investigated as antagonists of adenosine A1 and A2A receptors.[6] These receptors are implicated in a variety of neurological conditions, and their modulation can impact neurotransmitter release and neuronal excitability. The indane scaffold of (R)-5-Methyl-indan-1-ylamine could be a suitable template for designing ligands that target these G-protein coupled receptors.
Other CNS Applications and Antibacterial Activity
The aminoindane core is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticonvulsant, and analgesic properties.[1] Therefore, (R)-5-Methyl-indan-1-ylamine represents a valuable building block for generating compound libraries to screen for a variety of therapeutic applications.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
(R)-5-Methyl-indan-1-ylamine is a chiral amine with a promising chemical scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific molecule are scarce, this guide has provided a comprehensive overview of its structure, a logical and detailed approach to its stereoselective synthesis, and an exploration of its potential applications based on the well-documented activities of related aminoindane derivatives. As a versatile building block, (R)-5-Methyl-indan-1-ylamine warrants further investigation by researchers and scientists in the field of drug discovery and development.
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